Cas no 1246965-06-9 (5-Methoxy-1H-indol-6-amine)
5-Methoxy-1H-indol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 5-Methoxy-1H-indol-6-amine
- 5-methoxy-6-aminoindole
- 1H-Indol-6-amine, 5-methoxy-
- CS-0141425
- DB-414106
- SCHEMBL8355329
- G15137
- A931581
- 1246965-06-9
-
- MDL: MFCD20682662
- Inchi: 1S/C9H10N2O/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,10H2,1H3
- InChI Key: XAOPHDTUEDMOPY-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CC2=C(C=CN2)C=1)N
Computed Properties
- Exact Mass: 162.079312947g/mol
- Monoisotopic Mass: 162.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 51Ų
5-Methoxy-1H-indol-6-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM148415-1g |
5-methoxy-1H-indol-6-amine |
1246965-06-9 | 95% | 1g |
$*** | 2023-04-03 | |
| Chemenu | CM148415-1g |
5-methoxy-1H-indol-6-amine |
1246965-06-9 | 95% | 1g |
$574 | 2021-08-05 | |
| Alichem | A199006746-1g |
5-Methoxy-1H-indol-6-amine |
1246965-06-9 | 95% | 1g |
$534.60 | 2023-09-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTDW018-1G |
5-methoxy-1H-indol-6-amine |
1246965-06-9 | 95% | 1g |
¥ 2,943.00 | 2023-04-07 | |
| eNovation Chemicals LLC | D575647-500mg |
6-Amino-5-methoxy-1H-indole |
1246965-06-9 | 97% | 500mg |
$495 | 2024-05-24 | |
| 1PlusChem | 1P000N38-100mg |
1H-Indol-6-amine, 5-methoxy- |
1246965-06-9 | 95% | 100mg |
$147.00 | 2024-07-10 | |
| 1PlusChem | 1P000N38-250mg |
1H-Indol-6-amine, 5-methoxy- |
1246965-06-9 | 95% | 250mg |
$188.00 | 2024-07-10 | |
| 1PlusChem | 1P000N38-1g |
1H-Indol-6-amine, 5-methoxy- |
1246965-06-9 | 95% | 1g |
$581.00 | 2023-12-25 | |
| Aaron | AR000NBK-100mg |
1H-Indol-6-amine, 5-methoxy- |
1246965-06-9 | 97% | 100mg |
$112.00 | 2025-02-17 | |
| Aaron | AR000NBK-250mg |
1H-Indol-6-amine, 5-methoxy- |
1246965-06-9 | 97% | 250mg |
$189.00 | 2025-02-17 |
5-Methoxy-1H-indol-6-amine Suppliers
5-Methoxy-1H-indol-6-amine Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 5-Methoxy-1H-indol-6-amine
5-Methoxy-1H-indol-6-amine (CAS No. 1246965-06-9): A Comprehensive Overview of Properties and Applications
The compound 5-Methoxy-1H-indol-6-amine (CAS No. 1246965-06-9) is a specialized indole derivative that has garnered significant attention in pharmaceutical and biochemical research. As a methoxy-substituted indole amine, it serves as a crucial building block in the synthesis of various bioactive molecules. Researchers and industry professionals frequently search for terms like "5-Methoxy-1H-indol-6-amine uses", "CAS 1246965-06-9 properties", and "indole-6-amine derivatives", reflecting the growing interest in this compound's potential applications.
Chemically, 5-Methoxy-1H-indol-6-amine features a distinctive molecular structure with a methoxy group at the 5-position and an amine group at the 6-position of the indole ring. This specific substitution pattern makes it particularly valuable in medicinal chemistry, where it's often employed as an intermediate for developing compounds with potential neurological activity. Recent searches for "indole derivatives in drug discovery" and "5-methoxy indole applications" highlight the scientific community's focus on these types of molecules.
The synthesis of 5-Methoxy-1H-indol-6-amine typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity. Analytical techniques such as HPLC, mass spectrometry, and NMR spectroscopy are commonly used to characterize this compound. Many researchers looking for "CAS 1246965-06-9 synthesis method" or "5-Methoxy-1H-indol-6-amine purity analysis" are particularly interested in these quality control aspects.
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Looking forward, 5-Methoxy-1H-indol-6-amine is poised to maintain its relevance in chemical research, particularly as interest grows in indole-based therapeutics and neurologically active compounds. The compound's versatility and unique structural features ensure its continued importance across multiple scientific disciplines.
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